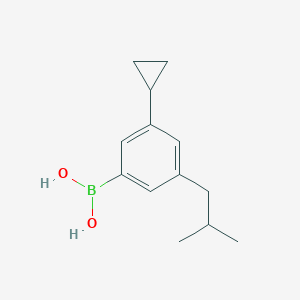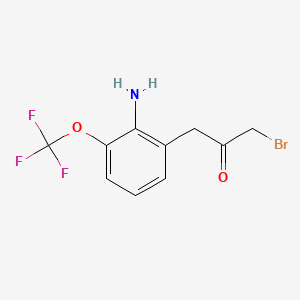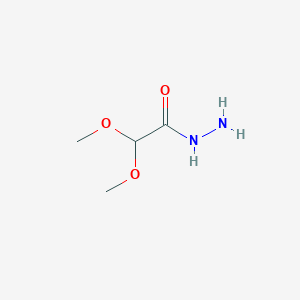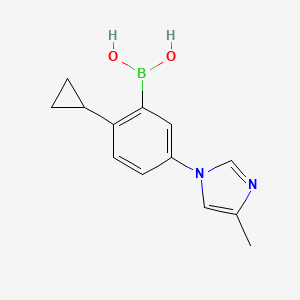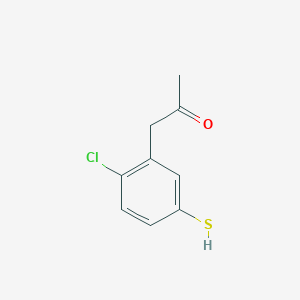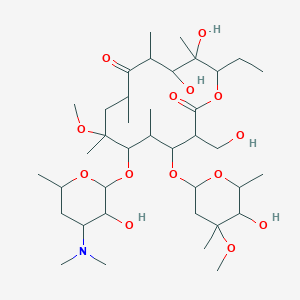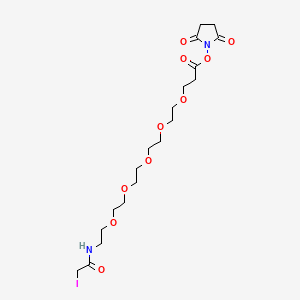
Iodoacetamido-PEG5-NHS ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Iodoacetamido-PEG5-NHS ester is a compound that combines the properties of iodoacetamide, polyethylene glycol (PEG), and N-hydroxysuccinimide (NHS) ester. This compound is primarily used in bioconjugation and crosslinking applications due to its ability to react with primary amines and sulfhydryl groups. The PEG spacer provides flexibility and solubility, making it an ideal linker in various biochemical and pharmaceutical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Iodoacetamido-PEG5-NHS ester typically involves the following steps:
Activation of PEG: Polyethylene glycol (PEG) is first activated by reacting with N-hydroxysuccinimide (NHS) in the presence of a carbodiimide such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form PEG-NHS ester.
Introduction of Iodoacetamide: The PEG-NHS ester is then reacted with iodoacetamide under mild conditions to form the final product, this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Activation: Large quantities of PEG are activated using NHS and a carbodiimide in a controlled environment.
Purification: The activated PEG-NHS ester is purified to remove any unreacted starting materials and by-products.
Final Reaction: The purified PEG-NHS ester is then reacted with iodoacetamide to produce the final compound, which is further purified and characterized to ensure its quality and purity.
Chemical Reactions Analysis
Types of Reactions
Iodoacetamido-PEG5-NHS ester undergoes several types of chemical reactions:
Substitution Reactions: The NHS ester group reacts with primary amines to form stable amide bonds.
Addition Reactions: The iodoacetamide group reacts with sulfhydryl groups to form thioether bonds.
Common Reagents and Conditions
Primary Amines: React with the NHS ester group under neutral to slightly basic conditions (pH 7-9) to form amide bonds.
Sulfhydryl Groups: React with the iodoacetamide group under physiological conditions to form thioether bonds.
Major Products Formed
Amide Bonds: Formed when the NHS ester group reacts with primary amines.
Thioether Bonds: Formed when the iodoacetamide group reacts with sulfhydryl groups.
Scientific Research Applications
Iodoacetamido-PEG5-NHS ester has a wide range of applications in scientific research:
Chemistry: Used as a crosslinker and bioconjugation reagent to link biomolecules.
Biology: Employed in protein labeling and modification, enabling the study of protein interactions and functions.
Medicine: Utilized in drug delivery systems to improve the solubility and stability of therapeutic agents.
Industry: Applied in the development of diagnostic assays and biosensors.
Mechanism of Action
The mechanism of action of Iodoacetamido-PEG5-NHS ester involves the following steps:
NHS Ester Reactivity: The NHS ester group reacts with primary amines on proteins or other biomolecules to form stable amide bonds.
Iodoacetamide Reactivity: The iodoacetamide group reacts with sulfhydryl groups to form thioether bonds, thereby modifying the target molecule.
Molecular Targets and Pathways
Primary Amines: Found on the side chains of lysine residues and the N-terminus of proteins.
Sulfhydryl Groups: Present in cysteine residues within proteins.
Comparison with Similar Compounds
Similar Compounds
Azido-PEG5-NHS ester: Contains an azide group instead of an iodoacetamide group, used in click chemistry reactions.
BS(PEG)5: A bis-succinimide ester-activated PEG compound used for crosslinking primary amines.
Uniqueness
Iodoacetamido-PEG5-NHS ester is unique due to its dual reactivity with both primary amines and sulfhydryl groups, making it a versatile reagent for bioconjugation and crosslinking applications. The presence of the PEG spacer enhances its solubility and flexibility, providing advantages over other similar compounds.
Properties
Molecular Formula |
C19H31IN2O10 |
|---|---|
Molecular Weight |
574.4 g/mol |
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 3-[2-[2-[2-[2-[2-[(2-iodoacetyl)amino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate |
InChI |
InChI=1S/C19H31IN2O10/c20-15-16(23)21-4-6-28-8-10-30-12-14-31-13-11-29-9-7-27-5-3-19(26)32-22-17(24)1-2-18(22)25/h1-15H2,(H,21,23) |
InChI Key |
SHUNENYXOSYJSU-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)N(C1=O)OC(=O)CCOCCOCCOCCOCCOCCNC(=O)CI |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


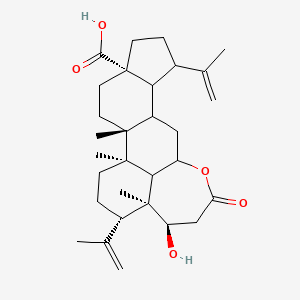

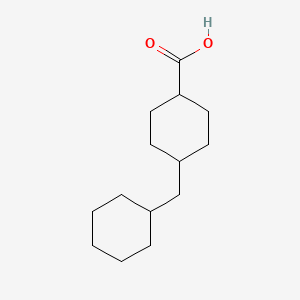
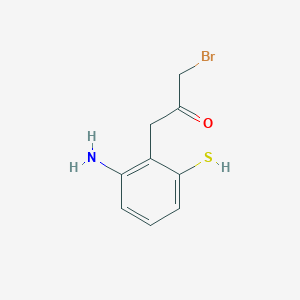
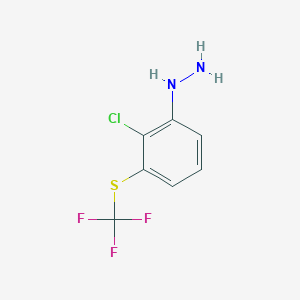

![9-Bromo-8-fluoro-4-methyl-2H-[1,4]oxazino[3,2-c]quinolin-3(4H)-one](/img/structure/B14076349.png)
